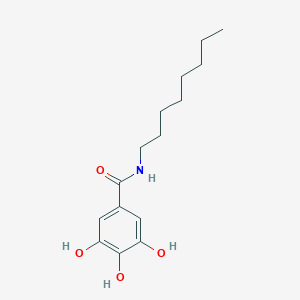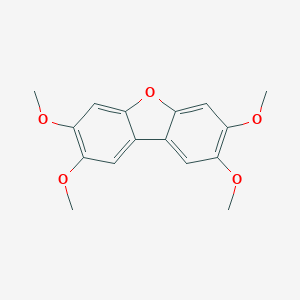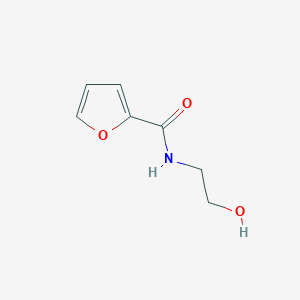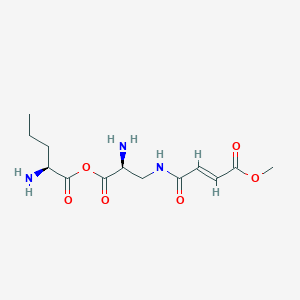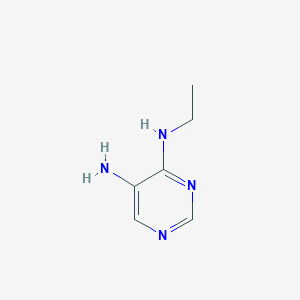
N4-ethylpyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-ethylpyrimidine-4,5-diamine, also known as EPDA, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. EPDA belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. In
作用機序
The exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood. However, it is believed that N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. N4-ethylpyrimidine-4,5-diamine has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
N4-ethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N4-ethylpyrimidine-4,5-diamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N4-ethylpyrimidine-4,5-diamine has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of diabetes, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity. Furthermore, N4-ethylpyrimidine-4,5-diamine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using N4-ethylpyrimidine-4,5-diamine in lab experiments is its relatively low cost and ease of synthesis. N4-ethylpyrimidine-4,5-diamine is also stable under normal laboratory conditions. However, one of the limitations of using N4-ethylpyrimidine-4,5-diamine is its low solubility in water, which may limit its use in certain experimental setups. In addition, the exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
N4-ethylpyrimidine-4,5-diamine has shown promising therapeutic potential in various diseases. Further research is needed to fully understand the mechanism of action of N4-ethylpyrimidine-4,5-diamine and to identify its molecular targets. In addition, more studies are needed to evaluate the efficacy and safety of N4-ethylpyrimidine-4,5-diamine in animal models and clinical trials. Future research may also explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents to enhance its efficacy. Finally, the development of more efficient synthesis methods for N4-ethylpyrimidine-4,5-diamine may facilitate its use in future research and clinical applications.
Conclusion
In conclusion, N4-ethylpyrimidine-4,5-diamine is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. N4-ethylpyrimidine-4,5-diamine has been studied for its potential applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. N4-ethylpyrimidine-4,5-diamine has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of glucose tolerance. While N4-ethylpyrimidine-4,5-diamine has advantages such as low cost and ease of synthesis, its low solubility in water and limited understanding of its mechanism of action are limitations. Future research may explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents and the development of more efficient synthesis methods.
合成法
The synthesis of N4-ethylpyrimidine-4,5-diamine can be achieved through various methods. One of the most commonly used methods is the reaction of 4,5-diaminopyrimidine with ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate. The yield of N4-ethylpyrimidine-4,5-diamine obtained through this method is around 50%.
科学的研究の応用
N4-ethylpyrimidine-4,5-diamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
CAS番号 |
101080-16-4 |
|---|---|
製品名 |
N4-ethylpyrimidine-4,5-diamine |
分子式 |
C6H10N4 |
分子量 |
138.17 g/mol |
IUPAC名 |
4-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChIキー |
RLRUJMDXPFHVDE-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC=C1N |
正規SMILES |
CCNC1=NC=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



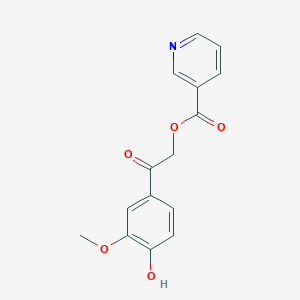

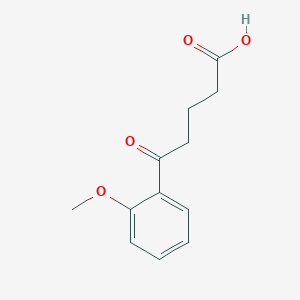
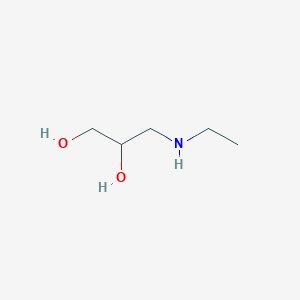
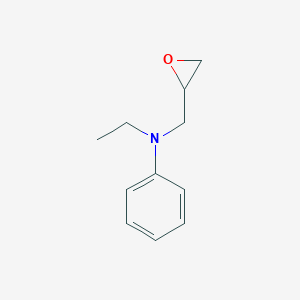
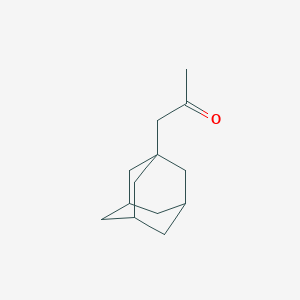
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
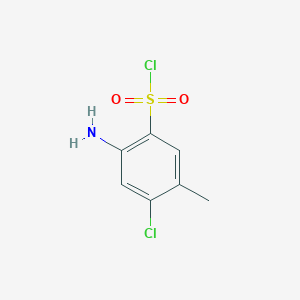
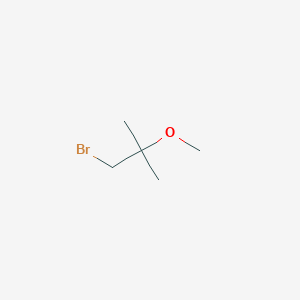
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
